Phenazine Ethosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Phenazine Ethosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the biochemical utility, experimental applications, and core principles of Phenazine Ethosulfate (PES), a pivotal redox mediator in modern scientific research.
Introduction to Phenazine Ethosulfate (PES)
Phenazine ethosulfate (PES), with the CAS number 10510-77-7, is a synthetic, water-soluble organic compound belonging to the phenazine family.[1] Characterized by its bright yellow to orange appearance, PES has established itself as a crucial tool in biochemistry and related fields.[1] Its primary role is that of a powerful redox mediator, facilitating electron transfer in a variety of biochemical reactions. This property makes it an indispensable component in numerous enzymatic assays, biosensors, and studies related to cellular metabolism and drug discovery.[2][3]
Phenazine ethosulfate is often favored over its counterpart, phenazine methosulfate (PMS), due to its enhanced stability.[4] While both compounds perform a similar function as electron carriers, PES exhibits greater resistance to degradation, particularly when exposed to light, leading to more reliable and reproducible experimental outcomes.
This technical guide provides a comprehensive overview of phenazine ethosulfate, detailing its fundamental biochemical functions, presenting key quantitative data, outlining detailed experimental protocols, and visualizing its role in biochemical pathways.
Core Function in Biochemistry: An Electron Acceptor and Mediator
The principal function of phenazine ethosulfate in biochemistry is to act as an intermediate electron carrier. It efficiently shuttles electrons from reduced enzyme cofactors, such as nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH), to a terminal electron acceptor, which is often a chromogenic or fluorogenic indicator dye.
This electron transfer process is central to the measurement of the activity of a wide range of enzymes, particularly dehydrogenases. In a typical dehydrogenase-catalyzed reaction, the enzyme oxidizes its substrate, leading to the reduction of NAD⁺ to NADH or NADP⁺ to NADPH. PES then accepts electrons from the newly formed NADH or NADPH, becoming reduced itself. The reduced PES, in turn, donates these electrons to an indicator molecule, causing a measurable change in its optical properties (e.g., color or fluorescence).
This cascade of electron transfer allows for the indirect quantification of enzyme activity by monitoring the change in the indicator dye. Common indicators used in conjunction with PES include tetrazolium salts like INT (iodonitrotetrazolium chloride) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and dyes such as DCPIP (2,6-dichlorophenolindophenol).
Quantitative Data
The following table summarizes key quantitative data for phenazine ethosulfate. This information is essential for researchers in designing and interpreting experiments.
| Property | Value | Source |
| CAS Number | 10510-77-7 | |
| Molecular Formula | C₁₆H₁₈N₂O₄S | |
| Molecular Weight | 334.39 g/mol | |
| Appearance | Yellow to orange powder | [1] |
| Solubility | Soluble in water | [1] |
| Midpoint Potential (E₁/₂) | Approx. -0.10 V (vs Ag/AgCl) for thiol-reactive PES | [5] |
| Excitation Wavelength (Ex) | 390 nm | [6][7] |
| Emission Wavelength (Em) | 530 nm | [6][7] |
Signaling Pathways and Experimental Workflows
The role of phenazine ethosulfate as an electron shuttle is a fundamental process in various experimental setups. Below are Graphviz diagrams illustrating these workflows.
Caption: General workflow of a dehydrogenase assay using PES.
Caption: A typical experimental workflow for an enzyme assay using PES.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. The following are representative protocols for enzyme assays utilizing phenazine ethosulfate or the closely related phenazine methosulfate.
Lactate Dehydrogenase (LDH) Assay Protocol
This protocol is adapted for a microplate reader to determine LDH activity, often used as a marker for cell viability.
A. Reagents:
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LDH Assay Buffer: 20 mM Tris-HCl, pH 7.4
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Substrate Solution: 50 mM Lithium Lactate in LDH Assay Buffer
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Cofactor Solution: 1.5 mg/mL β-Nicotinamide adenine dinucleotide hydrate (NAD⁺) in LDH Assay Buffer
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PES Solution: 0.2 mg/mL Phenazine Ethosulfate in LDH Assay Buffer
-
Indicator Solution: 2 mg/mL Iodonitrotetrazolium chloride (INT) in LDH Assay Buffer
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Enzyme Sample: Cell lysate or purified LDH
B. Procedure:
-
Prepare a reaction mixture by combining the following in each well of a 96-well microplate:
-
50 µL LDH Assay Buffer
-
20 µL Substrate Solution
-
20 µL Cofactor Solution
-
10 µL Enzyme Sample
-
-
Incubate the plate at 37°C for 15-30 minutes.
-
To initiate the color development, add 50 µL of a freshly prepared mixture of PES Solution and Indicator Solution (1:1 ratio).
-
Continue to incubate at 37°C for 10-20 minutes, or until a sufficient color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The rate of increase in absorbance is directly proportional to the LDH activity in the sample.
Nitric Oxide Reductase (NOR) Assay Protocol
This spectrophotometric assay is used to determine the activity of nitric oxide reductase.
A. Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, containing 0.1 mM EDTA
-
Ascorbate Solution: 100 mM Ascorbic Acid in Assay Buffer (prepare fresh)
-
PES Solution: 1 mM Phenazine Ethosulfate in Assay Buffer
-
Nitric Oxide (NO) Saturated Buffer: Prepare by bubbling Assay Buffer with high-purity NO gas in a sealed, anaerobic vial.
-
Enzyme Sample: Purified or membrane-bound nitric oxide reductase
B. Procedure:
-
In an anaerobic cuvette, add the following:
-
800 µL Assay Buffer
-
50 µL Ascorbate Solution
-
50 µL PES Solution
-
Enzyme Sample (appropriate volume to give a measurable rate)
-
-
Seal the cuvette and remove any residual oxygen by gentle vacuum and flushing with an inert gas (e.g., argon).
-
Initiate the reaction by injecting a small volume (e.g., 50-100 µL) of NO-saturated buffer.
-
Immediately monitor the decrease in absorbance at a wavelength where the reduced form of PES absorbs (the specific wavelength may need to be determined empirically for the assay conditions, but is often in the range of 500-600 nm).
-
The rate of absorbance decrease is proportional to the NOR activity.
Applications in Drug Development
The versatility of phenazine ethosulfate makes it a valuable tool in the drug development pipeline. Its applications include:
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High-Throughput Screening (HTS): Enzyme assays utilizing PES can be readily adapted for HTS campaigns to identify inhibitors or activators of target enzymes. The colorimetric or fluorometric readout allows for rapid and automated measurement of enzyme activity in large compound libraries.
-
Mechanism of Action Studies: For compounds that modulate the activity of redox-sensitive enzymes, PES-based assays can help elucidate the mechanism of action by providing a means to monitor electron flow.
-
Cytotoxicity Assays: As demonstrated in the LDH assay protocol, the release of intracellular dehydrogenases upon cell death can be quantified using PES. This provides a reliable method for assessing the cytotoxic effects of drug candidates on various cell lines.
-
Biosensor Development: Phenazine derivatives, including PES, are used in the development of electrochemical biosensors for the detection of various analytes.[2] These sensors can be used for diagnostic purposes or for monitoring metabolic processes in response to drug treatment.
Conclusion
Phenazine ethosulfate is a robust and versatile biochemical reagent with a well-established role as a redox mediator. Its stability and efficiency in facilitating electron transfer reactions have made it a cornerstone of numerous enzymatic assays and a valuable tool in drug discovery and development. The methodologies and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize phenazine ethosulfate in their experimental endeavors. A thorough understanding of its properties and applications will continue to foster innovation and advancement in the life sciences.
References
- 1. CAS 10510-77-7: Phenazine ethosulfate | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenazine ethosulfate as a preferred electron acceptor to phenazine methosulfate in dye-linked enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 6. Phenazine ethosulfate I CAS#: 10510-77-7 I cationic dye I InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
